Gabapentin

Catalog No.
S528627
CAS No.
60142-96-3
M.F
C9H17NO2
M. Wt
171.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gabapentin

CAS Number

60142-96-3

Product Name

Gabapentin

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]acetic acid

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)

InChI Key

VMTBKRPFIUIKPK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CC(=O)O)CN

Solubility

100mg/mL
In water, 4.49X10+3 mg/L at 25 °C
Freely soluble in water
Freely soluble in alkaline and acidic solutions
>25.7 [ug/mL]

Synonyms

1-(aminomethyl)cyclohexaneacetic acid, Apo Gabapentin, Apo-Gabapentin, ApoGabapentin, Convalis, gabapentin, Gabapentin Hexal, Gabapentin Ratiopharm, Gabapentin Stada, Gabapentin-ratiopharm, Neurontin, Novo Gabapentin, Novo-Gabapentin, NovoGabapentin, PMS-Gabapentin

Canonical SMILES

C1CCC(CC1)(CC(=O)[O-])C[NH3+]

Gabapentin in Epilepsy

Gabapentin is primarily approved by the FDA for the treatment of partial-onset seizures in adults and children aged 3 years and older, either alone or in combination with other antiepileptic drugs []. Extensive research supports its efficacy in reducing seizure frequency and severity in this context []. Studies have shown Gabapentin to be effective and well-tolerated, particularly for patients with elderly individuals or those with renal impairment [].

Gabapentin for Neuropathic Pain

Beyond epilepsy, Gabapentin is widely used for the treatment of neuropathic pain, which arises from damage to the nerves. This includes conditions like postherpetic neuralgia (pain following shingles), diabetic neuropathy, and pain associated with spinal cord injuries []. Research suggests Gabapentin works by modulating the transmission of pain signals in the central nervous system []. Studies have demonstrated its effectiveness in reducing pain intensity and improving sleep quality in patients with various neuropathic pain conditions [].

Emerging Applications of Gabapentin

Research is ongoing to explore the potential benefits of Gabapentin in treating various other conditions, including:

  • Restless Legs Syndrome (RLS): Studies have shown Gabapentin to be effective in reducing symptoms of RLS, including leg discomfort and improving sleep quality []. However, further research is needed to determine its long-term efficacy and safety compared to other RLS treatment options.
  • Anxiety Disorders: While research on Gabapentin's effectiveness in treating anxiety disorders like panic disorder and Obsessive-Compulsive Disorder (OCD) is inconclusive, some studies suggest potential benefits in reducing specific symptoms like anxiety-related sleep disturbances []. However, further investigation is needed to confirm these findings.
  • Hot Flashes: Limited research suggests Gabapentin may be helpful in managing hot flashes, a common symptom experienced by women during menopause []. However, more robust studies are needed to establish its efficacy and safety for this purpose.

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Solid

Color/Form

White to off-white crystalline solid; crystals from ethanol/ethe

XLogP3

-1.2

LogP

1.25
-1.1 (LogP)
log Kow = -1.10
-1.10

Appearance

White to Off-White Solid

Melting Point

162-166 °C; also reported as 165-167 °C
165-167°C

UNII

6CW7F3G59X

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 32 of 103 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 71 of 103 companies with hazard statement code(s):;
H315 (81.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (78.87%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (14.08%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Gabapentin is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

In the United States, gabapentin is officially indicated for the treatment of postherpetic neuralgia in adults and for the adjunctive treatment of partial-onset seizures, with or without secondary generalization, in patients 3 years of age and older.[L8717] In Europe, gabapentin is indicated for adjunctive therapy in the treatment of partial-onset seizures, with or without secondary generalization, in patients 6 years of age and older and as monotherapy in patients 12 years of age and older. It is also used in adults for the treatment of various types of peripheral neuropathic pain, such as painful diabetic neuropathy.[L8732]
Treatment of chronic pain
Treatment of painful diabetic neuropathy

Livertox Summary

Gabapentin is a unique anticonvulsant that is used as adjunctive therapy in management of epilepsy and for neuropathic pain syndromes. Therapy with gabapentin is not associated with serum aminotransferase elevations, but several cases of clinically apparent liver injury from gabapentin have been reported.

Drug Classes

Anticonvulsants

Therapeutic Uses

Analgesics; Anti-Anxiety Agents; Anticonvulsants; Antimanic Agents; Antiparkinson Agents; Calcium Channel Blockers; Excitatory Amino Acid Antagonists
Neurontin is indicated for: Management of postherpetic neuralgia in adults. /Included in US product labeling/
Neurontin is indicated for: Adjunctive therapy in the treatment of partial onset seizures, with and without secondary generalization, in adults and pediatric patients 3 years and older with epilepsy. /Included in US product labeling/
Horizant (gabapentin enacarbil) Extended-Release Tablets are indicated for the treatment of moderate-to-severe primary Restless Legs Syndrome (RLS) in adults. /Included in US product label/
Horizant (gabapentin enacarbil) Extended-Release Tablets are indicated for the management of postherpetic neuralgia (PHN) in adults. /Included in US product label/
Gabapentin also has been used with some evidence of benefit for the relief of chronic neurogenic pain in a variety of conditions including trigeminal neuralgia, pain and control of paroxysmal symptoms of multiple sclerosis, complex regional pain syndromes, HIV-related peripheral neuropathy,and neuropathic pain associated with cancer. /NOT included in US product label/
Gabapentin is used for the treatment of pain associated with diabetic neuropathy. /NOT included in US product labeling/
Gabapentin has been used for the management of vasomotor symptoms in women with breast cancer and in postmenopausal women. Therapy with the drug has improved both the frequency and severity of vasomotor symptoms (e.g., hot flushes or flashes) in these women. /NOT included in US product label/
The possible role of gabapentin in the management of vasomotor symptoms associated with antiandrogenic therapy in men with prostate cancer remains to be established. Current evidence of efficacy is limited; well-designed, controlled studies are under way in this population. /NOT included in US product label/
VET: Gabapentin does not appear to be of significant use for treating acute pain, but it may be of benefit when given preemptively for acute pain (eg, before surgery) when used adjunctively with other analgesics; studies are ongoing to evaluate this indication for small animals.
VET: Gadapentin may be useful as adjunctive therapy for refractory or complex partial seizures. As an analgesic, gabapentin has been demonstrated to be most useful in treating chronic pain, particularly neuropathic pain in small animals.
VET: Gabapentin has been proposed for further study in horses to determine its efficacy as an adjunctive treatment for laminitis pain and in cattle for treating neuropathic pain.

Pharmacology

Gabapentin is an anti-convulsant medication that inhibits the release of excitatory neurotransmitters, allowing for its use against pathologic neurotransmission such as that seen in neuropathic pain and seizure disorders.[L8717,L8732] It has a wide therapeutic index, with doses in excess of 8000 mg/kg failing to cause a fatal reaction in rats.[L8765] Gabapentin is ineffective in absence seizures and should be used in caution in patients with mixed seizure disorders involving absence seizures. Gabapentin has been associated with drug reaction with eosinophilia and systemic symptoms (DRESS), otherwise known as multi-organ hypersensitivity. This reaction can prove fatal and early symptoms such as fever, lymphadenopathy, and rash should be promptly investigated.[L8717,L8720,L8732]
Gabapentin is a synthetic analogue of the neurotransmitter gamma-aminobutyric acid with anticonvulsant activity. Although its exact mechanism of action is unknown, gabapentin appears to inhibit excitatory neuron activity. This agent also exhibits analgesic properties. (NCI04)

MeSH Pharmacological Classification

Anti-Anxiety Agents

ATC Code

N03AX12
N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX12 - Gabapentin

Mechanism of Action

The precise mechanism through which gabapentin exerts its therapeutic effects is unclear.[L8717,L8720] The primary mode of action appears to be at the auxillary α2δ-1 subunit of voltage-gated calcium channels (though a low affinity for the α2δ-2 subunit has also been reported).[A186179,A14097,A186277] The major function of these subunits is to facilitate the movement of pore-forming α1 subunits of calcium channels from the endoplasmic reticulum to the cell membrane of pre-synaptic neurons.[A186179] There is evidence that chronic pain states can cause an increase in the expression of α2δ subunits and that these changes correlate with hyperalgesia.[A14097] Gabapentin appears to inhibit the action of α2δ-1 subunits, thus decreasing the density of pre-synaptic voltage-gated calcium channels and subsequent release of excitatory neurotransmitters.[A186179] It is likely that this inhibition is also responsible for the anti-epileptic action of gabapentin.[A186277] There is some evidence that gabapentin also acts on adenosine receptors[A11009, A186209] and voltage-gated potassium channels,[A186212] though the clinical relevance of its action at these sites is unclear.
Although the exact mechanism by which gabapentin exerts its analgesic effects is not known, the drug has been shown to prevent allodynia (pain-related behavior in response to normally innocuous stimuli) and hyperalgesia (exaggerated response to painful stimuli) in several models of neuropathic pain. Gabapentin also has been shown to decrease pain-related responses after peripheral inflammation in animals; however, the drug has not altered immediate pain-related behaviors. The clinical relevance of these findings is not known. In vitro studies demonstrate that gabapentin binds to the alpha2delta subunit of voltage-activated calcium channels; however, the clinical importance of this effect is not known.
Gabapentin is an anticonvulsant agent structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Gabapentin enacarbil is a prodrug of gabapentin that is rapidly converted to gabapentin following oral administration; the therapeutic effects of gabapentin enacarbil are attributed to gabapentin. Although gabapentin was developed as a structural analog of GABA that would penetrate the blood-brain barrier (unlike GABA) and mimic the action of GABA at inhibitory neuronal synapses, the drug has no direct GABA-mimetic action and its precise mechanism of action has not been elucidated.
Results of some studies in animals indicate that gabapentin protects against seizure and/or tonic extensions induced by the GABA antagonists picrotoxin and bicuculline or by GABA synthesis inhibitors (e.g., 3-mercaptopropionic acid, isonicotinic acid, semicarbazide). However, gabapentin does not appear to bind to GABA receptors nor affect GABA reuptake or metabolism and does not act as a precursor of GABA or of other substances active at GABA receptors. Gabapentin also has no affinity for binding sites on common neuroreceptors (e.g., benzodiazepine; glutamate; quisqualate; kainate; strychnine-insensitive or -sensitive glycine; alpha1-, alpha2-, or beta-adrenergic; adenosine A1 or A2; cholinergic [muscarinic or nicotinic]; dopamine D1 or D2; histamine H1; type 1 or 2 serotonergic [5-HT1 or 5-HT2]; opiate mc, delta, or k) or ion channels (e.g., voltage-sensitive calcium channel sites labeled with nitrendipine or diltiazem, voltage-sensitive sodium channel sites labeled with batrachotoxinin A 20alpha-benzoate). Conflicting results have been reported in studies of gabapentin affinity for and activity at N-methyl-d-aspartic acid (NMDA) receptors.
Currently, the clinical management of visceral pain remains unsatisfactory for many patients suffering from this disease. While preliminary animal studies have suggested the effectiveness of gabapentin in successfully treating visceral pain, the mechanism underlying its analgesic effect remains unclear. Evidence from other studies has demonstrated the involvement of protein kinase C (PKC) and extracellular signal-regulated kinase1/2 (ERK1/2) in the pathogenesis of visceral inflammatory pain. In this study, we tested the hypothesis that gabapentin produces analgesia for visceral inflammatory pain through its inhibitory effect on the PKC-ERK1/2 signaling pathway. Intracolonic injections of formalin were performed in rats to produce colitis pain. Our results showed that visceral pain behaviors in these rats decreased after intraperitoneal injection of gabapentin. These behaviors were also reduced by intrathecal injections of the PKC inhibitor, H-7, and the ERK1/2 inhibitor, PD98059. Neuronal firing of wide dynamic range neurons in L6-S1 of the rat spinal cord dorsal horn were significantly increased after intracolonic injection of formalin. This increased firing rate was inhibited by intraperitoneal injection of gabapentin and both the individual and combined intrathecal application of H-7 and PD98059. Western blot analysis also revealed that PKC membrane translocation and ERK1/2 phosphorylation increased significantly following formalin injection, confirming the recruitment of PKC and ERK1/2 during visceral inflammatory pain. These effects were also significantly reduced by intraperitoneal injection of gabapentin. Therefore, we concluded that the analgesic effect of gabapentin on visceral inflammatory pain is mediated through suppression of PKC and ERK1/2 signaling pathways. Furthermore, we found that the PKC inhibitor, H-7, significantly diminished ERK1/2 phosphorylation levels, implicating the involvement of PKC and ERK1/2 in the same signaling pathway. Thus, our results suggest a novel mechanism of gabapentin-mediated analgesia for visceral inflammatory pain through a PKC-ERK1/2 signaling pathway that may be a future therapeutic target for the treatment of visceral inflammatory pain.
The gabapentinoids (pregabalin and gabapentin) are first line treatments for neuropathic pain. They exert their actions by binding to the alpha2delta (a2d) accessory subunits of voltage-gated Ca2+ channels. Because these subunits interact with critical aspects of the neurotransmitter release process, gabapentinoid binding prevents transmission in nociceptive pathways. Gabapentinoids also reduce plasma membrane expression of voltage-gated Ca2+ channels but this may have little direct bearing on their therapeutic actions. In animal models of neuropathic pain, gabapentinoids exert an anti-allodynic action within 30 minutes but most of their in vitro effects are 30-fold slower, taking at least 17 hours to develop. This difference may relate to increased levels of a2d expression in the injured nervous system. Thus, in situations where a2d is experimentally upregulated in vitro, gabapentinoids act within minutes to interrupt trafficking of a2d subunits to the plasma membrane within nerve terminals. When a2d is not up-regulated, gabapentinoids act slowly to interrupt trafficking of a2d protein from cell bodies to nerve terminals. This improved understanding of the mechanism of gabapentinoid action is related to their slowly developing actions in neuropathic pain patients, to the concept that different processes underlie the onset and maintenance of neuropathic pain and to the use of gabapentinoids in management of postsurgical pain.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A1 (GAT1) [HSA:6529] [KO:K05034]

Vapor Pressure

2.94X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

60142-96-3

Associated Chemicals

Gabapentin enacarbil; 478296-72-9

Wikipedia

2-[2-(aminomethyl)cyclohexyl]acetic acid

FDA Medication Guides

Gralise
Gabapentin
TABLET;ORAL
ALMATICA
09/16/2021
Neurontin
Neurontin
Neurontin

Drug Warnings

VET: In general, avoid the use of the commercially available human oral solution (Neurontin) in dogs as it reportedly contains 300 mg/mL xylitol. As the threshold dose that can cause hypoglycemia in dogs is approximately 100 mg/kg doses of up to 15 mg/kg in dogs using the solution should be safe, but further data is needed to confirm this Additionally, xylitol may be hepatotoxic in dogs. Doses of 500 mg/kg of xylitol are thought to be the threshold for this toxicity, but there have been anecdotal reports of it occuring at much lower doss. In cats, at the dosages used presently, xylitol toxicity dosen not appear to be a problem with gabapentin oral solcuiton, but sue with caution.
VET: Sedation and ataxia are probably the most likely adverse effects seen in small animals. Starting the dose at the lower end of the range and increasing with time may alleviate these effects.
Gabapentin and gabapentin enacarbil should be used during pregnancy only when the potential benefits justify the possible risks to the fetus.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For more Drug Warnings (Complete) data for GABAPENTIN (37 total), please visit the HSDB record page.

Biological Half Life

The elimination t1/2 of gabapentin in patients with normal renal function is 5-7 hours. In patients with reduced renal function, the elimination t1/2 may be prolonged - in patients with a creatinine clearance of <30 mL/min, the reported half-life of gabapentin was approximately 52 hours.
In dogs ... elimination half life is approximately 2-4 hours.
Gabapentin elimination half-life is 5 to 7 hours and is unaltered by dose or following multiple dosing.
In cats ... elimination half life of 2.8 hours is similar to dogs.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals
Pharmaceuticals -> Nervous System -> Antiepileptics

Methods of Manufacturing

In the original synthesis (Goedecke) cyclohexenone is reacted with ethyl cyanoacetate in the presence of ammonia to yield the Guareschi salt, which is hydrolyzed and decarboxylated to give 1,1-cyclohexanediacetic acid which is transformed to the corresponding anhydride with acetic anhydride. This anhydride is treated with methanol to yield the half ester 2-[1-(methoxycarbonyl)cyclohexyl]acetic acid, which is subjected to a Curtius type rearrangement to give the isocyanate 2-[1-(isocyanatomethyl)cyclohexyl]acetic acid. The desired compound is obtained by hydrolysis of 2-[1-(isocyanatomethyl)cyclohexyl]acetic acid with HCl, followed by hydrochloric salt removal via anion exchange.
Cyclohexane-1,1-diacetic acid is monoesterified with methanol and the ester reacted with ethyl chloroformate in the presence of triethylamine followed by reaction with sodium azide to yield the 1-isocyanatomethyl derivative of the monoester. This latter compound is converted to the 1-(aminomethyl) product and the lactam, through the cyclization of the ester and the free amine. The mixture is refluxed with dilute HCl to give the product.
Preparation: G. Satzinger et al., German patent 2460891 (1976 to Godecke); eidem, United States of America patent 4024175 (1977 to Warner-Lambert).

Clinical Laboratory Methods

GC determination in biological fluids ... LC-MS/MS determination in plasma.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store Neurontin Tablets and Capsules at 25 °C (77 °F); excursions permitted between 15 °C to 30 °C (59 °F to 86 °F) [see USP Controlled Room Temperature]. Store Neurontin Oral Solution refrigerated, 2 °C to 8 °C (36 °F to 46 °F).

Interactions

When gabapentin is administered with morphine, patients should be observed for signs of central nervous system (CNS) depression, such as somnolence, sedation and respiratory depression
Coadministration of Neurontin with hydrocodone decreases hydrocodone exposure. The potential for alteration in hydrocodone exposure and effect should be considered when Neurontin is started or discontinued in a patient taking hydrocodone.
The mean bioavailability of gabapentin was reduced by about 20% with concomitant use of an antacid (Maalox) containing magnesium and aluminum hydroxides. It is recommended that gabapentin be taken at least 2 hours following Maalox administration.
Concomitant use of alcohol or other drugs that can cause sedation or dizziness can potentiate the CNS effects of gabapentin and generally should be avoided. In addition, alcohol can increase the rate of drug release from gabapentin enacarbil extended-release tablets and should be avoided in patients receiving this formulation. Concomitant use of opiate analgesics in patients receiving gabapentin may result in increased plasma concentrations of gabapentin and increase the risk of adverse CNS effects and respiratory depression; dosage adjustments may be required with such concomitant use.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Yagi T, Naito T, Mino Y, Umemura K, Kawakami J: Impact of concomitant antacid administration on gabapentin plasma exposure and oral bioavailability in healthy adult subjects. Drug Metab Pharmacokinet. 2012;27(2):248-54. Epub 2012 Jan 13. [PMID:22240839]
Czapinski P, Blaszczyk B, Czuczwar SJ: Mechanisms of action of antiepileptic drugs. Curr Top Med Chem. 2005;5(1):3-14. doi: 10.2174/1568026053386962. [PMID:15638774]
Patsalos PN, Berry DJ, Bourgeois BF, Cloyd JC, Glauser TA, Johannessen SI, Leppik IE, Tomson T, Perucca E: Antiepileptic drugs--best practice guidelines for therapeutic drug monitoring: a position paper by the subcommission on therapeutic drug monitoring, ILAE Commission on Therapeutic Strategies. Epilepsia. 2008 Jul;49(7):1239-76. doi: 10.1111/j.1528-1167.2008.01561.x. [PMID:18397299]
Abou-Khalil BW: Antiepileptic Drugs. Continuum (Minneap Minn). 2016 Feb;22(1 Epilepsy):132-56. doi: 10.1212/CON.0000000000000289. [PMID:26844734]
Bockbrader HN, Wesche D, Miller R, Chapel S, Janiczek N, Burger P: A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clin Pharmacokinet. 2010 Oct;49(10):661-9. doi: 10.2165/11536200-000000000-00000. [PMID:20818832]
Goto M, Miyahara I, Hirotsu K, Conway M, Yennawar N, Islam MM, Hutson SM: Structural determinants for branched-chain aminotransferase isozyme-specific inhibition by the anticonvulsant drug gabapentin. J Biol Chem. 2005 Nov 4;280(44):37246-56. Epub 2005 Sep 1. [PMID:16141215]
Dickens D, Webb SD, Antonyuk S, Giannoudis A, Owen A, Radisch S, Hasnain SS, Pirmohamed M: Transport of gabapentin by LAT1 (SLC7A5). Biochem Pharmacol. 2013 Jun 1;85(11):1672-83. doi: 10.1016/j.bcp.2013.03.022. Epub 2013 Apr 6. [PMID:23567998]
Maneuf YP, Luo ZD, Lee K: alpha2delta and the mechanism of action of gabapentin in the treatment of pain. Semin Cell Dev Biol. 2006 Oct;17(5):565-70. Epub 2006 Sep 24. [PMID:17067834]
Hendrich J, Van Minh AT, Heblich F, Nieto-Rostro M, Watschinger K, Striessnig J, Wratten J, Davies A, Dolphin AC: Pharmacological disruption of calcium channel trafficking by the alpha2delta ligand gabapentin. Proc Natl Acad Sci U S A. 2008 Mar 4;105(9):3628-33. doi: 10.1073/pnas.0708930105. Epub 2008 Feb 25. [PMID:18299583]
Kukkar A, Bali A, Singh N, Jaggi AS: Implications and mechanism of action of gabapentin in neuropathic pain. Arch Pharm Res. 2013 Mar;36(3):237-51. doi: 10.1007/s12272-013-0057-y. Epub 2013 Feb 24. [PMID:23435945]
Cheng JK, Chen CC, Yang JR, Chiou LC: The antiallodynic action target of intrathecal gabapentin: Ca2+ channels, KATP channels or N-methyl-d-aspartic acid receptors? Anesth Analg. 2006 Jan;102(1):182-7. [PMID:16368827]
Martins DF, Prado MR, Daruge-Neto E, Batisti AP, Emer AA, Mazzardo-Martins L, Santos AR, Piovezan AP: Caffeine prevents antihyperalgesic effect of gabapentin in an animal model of CRPS-I: evidence for the involvement of spinal adenosine A1 receptor. J Peripher Nerv Syst. 2015 Dec;20(4):403-9. doi: 10.1111/jns.12149. [PMID:26456872]
Manville RW, Abbott GW: Gabapentin Is a Potent Activator of KCNQ3 and KCNQ5 Potassium Channels. Mol Pharmacol. 2018 Oct;94(4):1155-1163. doi: 10.1124/mol.118.112953. Epub 2018 Jul 18. [PMID:30021858]
Sills GJ: The mechanisms of action of gabapentin and pregabalin. Curr Opin Pharmacol. 2006 Feb;6(1):108-13. doi: 10.1016/j.coph.2005.11.003. Epub 2005 Dec 22. [PMID:16376147]
Zuchora B, Wielosz M, Urbanska EM: Adenosine A1 receptors and the anticonvulsant potential of drugs effective in the model of 3-nitropropionic acid-induced seizures in mice. Eur Neuropsychopharmacol. 2005 Jan;15(1):85-93. [PMID:15572277]
FDA Approved Drug Products: Neurontin (gabapentin) for oral use
DPD Approved Drugs: Gabapentin
MedSafe NZ: Gabapentin
EMA Approved Drugs: Gabapentin
FDA Approved Drugs: Gabapentin XR
CaymenChem: Gabapentin MSDS

Explore Compound Types